molecular formula C12H13NO B2801531 2-(1H-Indol-3-yl)-2-methylpropanal CAS No. 22394-18-9

2-(1H-Indol-3-yl)-2-methylpropanal

Cat. No. B2801531
CAS RN: 22394-18-9
M. Wt: 187.242
InChI Key: YVFHCCMQQPINBU-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-methylpropanal, also known as IMP, is a chemical compound that belongs to the class of indole derivatives. It is a yellowish liquid with a strong odor and is mainly used in scientific research. IMP has gained significant attention due to its unique properties, including its ability to modulate the immune system and its potential as an anticancer agent.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The compound has been utilized in the design and synthesis of inhibitors for human cytosolic phospholipase A2alpha, showcasing its utility in creating potent in vitro inhibitors (Ludwig et al., 2006). It also plays a role in chemoselective aza-Michael addition reactions, allowing the efficient synthesis of complex molecules under mild conditions, highlighting its importance in organic synthesis and the development of new chemical methodologies (Li et al., 2019).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, 2-(1H-Indol-3-yl)-2-methylpropanal derivatives have been investigated for their potential as dual inhibitors of cholinesterase and monoamine oxidase, demonstrating the compound's relevance in developing treatments for neurodegenerative diseases (Bautista-Aguilera et al., 2014). Additionally, it has been explored for its anticancer properties, where certain derivatives exhibit significant cytotoxic activity against cancer cell lines, offering insights into novel anticancer drug development (Masagalli et al., 2014).

Material Science and Corrosion Inhibition

The application extends to material science, where derivatives of this compound have been investigated as corrosion inhibitors for stainless steel in acidic environments. These studies illustrate the compound's role in developing new materials with enhanced resistance to corrosion, contributing to the longevity and durability of metal-based structures (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

2-(1H-indol-3-yl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-12(2,8-14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFHCCMQQPINBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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